molecular formula C19H14O2 B14306236 Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate CAS No. 114611-39-1

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate

Katalognummer: B14306236
CAS-Nummer: 114611-39-1
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: SPCMPTUENYUIEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is a complex organic compound characterized by its unique cyclopropene ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate typically involves the reaction of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid with propargyl alcohol under esterification conditions. This reaction is usually catalyzed by a strong acid such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. The cyclopropene ring is highly strained, making it reactive towards ring-opening reactions and other transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is unique due to its cyclopropene ring structure, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.

Eigenschaften

CAS-Nummer

114611-39-1

Molekularformel

C19H14O2

Molekulargewicht

274.3 g/mol

IUPAC-Name

prop-2-ynyl 2,3-diphenylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C19H14O2/c1-2-13-21-19(20)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h1,3-12,18H,13H2

InChI-Schlüssel

SPCMPTUENYUIEV-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC(=O)C1C(=C1C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.